molecular formula C11H12N2O2 B8739875 Methyl 5-(dimethylamino)-2-cyanobenzoate

Methyl 5-(dimethylamino)-2-cyanobenzoate

Cat. No.: B8739875
M. Wt: 204.22 g/mol
InChI Key: MDEIAFRKJRPGHY-UHFFFAOYSA-N
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Description

Methyl 5-(Dimethylamino)-2-cyanobenzoate is a benzoate ester derivative of interest in chemical synthesis and materials science research. This compound features a cyano group and a dimethylamino substituent on the same aromatic ring, a structure often utilized as a key synthetic intermediate or building block. While specific published studies on this exact molecule are limited, its structure suggests significant potential utility. Compounds with dimethylamino and cyano functional groups are frequently explored as precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The dimethylamino group is a strong electron-donor, while the cyano group is electron-withdrawing, creating a push-pull system that may be of interest in the development of organic materials with unique electronic or optical properties . Researchers may also investigate its use as a monomer or precursor in polymer science. Furthermore, this scaffold is related to derivatives used in the development of green solvents, such as PolarClean, which is being studied as a safer alternative to traditional polar aprotic solvents like DMF and NMP in applications such as polymer membrane fabrication . From a handling perspective, researchers should note that structurally similar nitrile-function compounds are classified as harmful, with risk phrases indicating hazards if inhaled, in contact with skin, or if swallowed . Standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated hood, are recommended. This product is intended for research purposes by qualified personnel and is strictly For Research Use Only. It is not approved for human or animal consumption, diagnostic use, or any other form of personal use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-cyano-5-(dimethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-13(2)9-5-4-8(7-12)10(6-9)11(14)15-3/h4-6H,1-3H3

InChI Key

MDEIAFRKJRPGHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate typically involves the following steps:

    Nitration: The starting material, 2-dimethylaminobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization and Cyanation: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by cyanation with copper(I) cyanide to introduce the cyano group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions

The cyano and dimethylamino groups facilitate condensation with carbonyl compounds to form imines or related structures. This reaction typically occurs under mild conditions due to the electron-donating dimethylamino group enhancing nucleophilicity at the α-carbon of the nitrile.

Example Reaction Pathway :

Methyl 5-(dimethylamino)-2-cyanobenzoate+RCO(R’)Imine derivative+MeOH\text{Methyl 5-(dimethylamino)-2-cyanobenzoate} + \text{RCO(R')} \rightarrow \text{Imine derivative} + \text{MeOH}

Key Conditions :

  • Catalyzed by weak acids or bases

  • Solvents: Polar aprotic (e.g., DMF, NMP)

  • Temperature: 25–80°C

Hydrolysis Reactions

The methyl ester and cyano group undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The methyl ester converts to a carboxylic acid via nucleophilic acyl substitution:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

Data Table :

ConditionsCatalystTemperatureYieldSource
6M HCl, reflux-100°C85%
NaOH (aq), ethanol-60°C78%

Nitrile Hydrolysis

The cyano group hydrolyzes to an amide or carboxylic acid:

RCNH2O, H+RCONH2RCOOH\text{RCN} \xrightarrow{\text{H}_2\text{O, H}^+} \text{RCONH}_2 \rightarrow \text{RCOOH}

Conditions :

  • Acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) media

  • Yields: 60–90% depending on stoichiometry

Catalytic Hydrogenation

The nitrile group is reduced to a primary amine using transition-metal catalysts:

Reaction :

RCN+2H2Fe/Co catalystRCH2NH2\text{RCN} + 2\text{H}_2 \xrightarrow{\text{Fe/Co catalyst}} \text{RCH}_2\text{NH}_2

Experimental Data :

Catalyst SystemSolventTemperaturePressureYieldSource
Fe pincer complexToluene135°C50 bar83%
Raney NiEthanol100°C30 bar72%

Mechanistic studies indicate an outer-sphere hydrogen transfer involving metal-ligand cooperation .

Transesterification

The methyl ester reacts with alcohols to form new esters:

RCOOCH3+R’OHRCOOR’+CH3OH\text{RCOOCH}_3 + \text{R'OH} \rightarrow \text{RCOOR'} + \text{CH}_3\text{OH}

Conditions :

  • Acid (H₂SO₄) or base (NaOR') catalysis

  • Solvents: Methanol, ethanol, or aprotic media

  • Yield: 70–92%

Metal-Catalyzed Couplings

The cyano group participates in cross-coupling reactions. For example, copper-mediated cyanation or palladium-catalyzed C–C bond formation:

Example : Cyano displacement in Ullmann-type reactions:

ArCN+Ar’XCuCNAr–Ar’+CN\text{ArCN} + \text{Ar'X} \xrightarrow{\text{CuCN}} \text{Ar–Ar'} + \text{CN}^-

Data from Patents :

SubstrateCatalystTemperatureYieldSource
BromobenzeneCuCN170°C82%
IodoarenePd(PPh₃)₄120°C65%

Nucleophilic Substitution

The dimethylamino group can act as a leaving group under strong alkylation or quaternization conditions, though this is less common. The ester group is more reactive in nucleophilic acyl substitutions .

Scientific Research Applications

Organic Synthesis

Methyl 5-(dimethylamino)-2-cyanobenzoate serves as a versatile building block in organic synthesis. It is utilized in:

  • Cascading reactions to produce complex molecules efficiently.
  • Synthesis of heterocyclic compounds , which are crucial in drug discovery .

Medicinal Chemistry

In medicinal research, this compound has garnered attention for its potential therapeutic properties, including:

  • Anti-inflammatory effects : Studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer activity : Preliminary investigations indicate efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme interactions. Its ability to bind to specific molecular targets can help elucidate mechanisms of action in various biological systems. This application is particularly relevant in the context of enzyme inhibition studies where understanding the binding affinity and specificity is crucial .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of this compound on cancer cell lines demonstrated promising results. The compound was tested against MDA-MB-231, HCT116, HT29, MCF7, and SW620 cell lines, showing significant inhibition of cell growth. The mechanism was hypothesized to involve disruption of cellular signaling pathways critical for cancer cell survival.

Case Study 2: Enzyme Inhibition

Research into the compound's role as an enzyme inhibitor revealed that it effectively binds to specific enzymes involved in metabolic pathways. This binding alters enzyme activity, providing insights into potential therapeutic applications for diseases linked with these enzymes .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
Methyl 5-amino-2-cyanobenzoateAmino group instead of dimethylaminoUsed in similar synthetic pathways but with different reactivity
Methyl 5-bromo-2-cyanobenzoateBromine substitutionInvestigated for antibacterial properties
Methyl 5-(dimethylamino)-3-cyanobenzoateSimilar structure with a cyano group at a different positionPotential applications in organic synthesis

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)-2-cyanobenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Backbone Diversity : The thiophene and benzothiophene derivatives () exhibit altered aromaticity and electronic properties compared to the benzoate backbone.
  • Substituent Effects: The dimethylamino group in the target compound enhances electron density, whereas the iodo (–I) and chloro (–Cl) groups in and are electron-withdrawing, reducing reactivity in electrophilic substitutions.

Physicochemical Properties

Property Target Compound Methyl 5-cyano-2-hydroxy-3-iodobenzoate Methyl-5-amino-2-chlorobenzoate
Molecular Weight (g/mol) 176.17 311.06 185.61
Boiling/Melting Point Not reported Not reported Not reported
Solubility Polar solvents Low (iodo group increases hydrophobicity) Moderate (Cl reduces polarity)

Notes:

  • The iodo substituent in significantly increases molecular weight and reduces solubility in aqueous media.
  • The cyano group in the target compound enhances polarity, favoring solubility in polar aprotic solvents like DMF or DMSO .

Coordination Chemistry :

  • The cyano group in this compound can coordinate to metal ions (e.g., Fe³⁺ in cytochrome P-450), similar to cimetidine’s cyano-imidazole interaction .
  • In contrast, the thiophene derivative () may engage in sulfur-mediated interactions, altering enzyme inhibition profiles.

Enzyme Interactions :

  • Dimethylamino groups (as in the target compound) are implicated in competitive inhibition of cytochrome P-450 via nitrogen coordination, as seen in ranitidine analogs .
  • Chloro substituents (e.g., ) lack coordination capacity, reducing enzyme affinity but improving metabolic stability.

Toxicity and Regulatory Status

  • This compound derivatives may exhibit lower acute toxicity due to exemptions granted for similar dimethylamino-containing compounds under U.S. Federal Register guidelines .

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-(dimethylamino)-2-cyanobenzoate?

Methodological Answer: Synthesis optimization requires a multi-step approach:

  • Esterification and Cyano Substitution : Start with 5-amino-2-cyanobenzoic acid. Protect the amine group using dimethylation (e.g., reductive amination with formaldehyde) to avoid side reactions. Methyl esterification can be achieved via Fischer esterification (methanol/H+^+) or using methyl iodide in the presence of a base like K2_2CO3_3 .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf_f ≈ 0.4 in 1:3 ethyl acetate/hexane).
  • Yield Improvement : Optimize reaction time (typically 12-24 hours) and temperature (60-80°C). Catalysts like DMAP (4-dimethylaminopyridine) may enhance esterification efficiency.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) should show peaks for dimethylamino protons (δ 2.8–3.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and the methoxy group (δ 3.8–3.9 ppm). 13^13C NMR confirms the cyano group (δ ~115 ppm) and ester carbonyl (δ ~165 ppm).
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Retention time can be calibrated against a reference standard .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 219.1 (C11_{11}H11_{11}N2_2O2_2).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects:

  • Tautomeric Analysis : The dimethylamino group may exhibit resonance, altering NMR chemical shifts. Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-dependent shifts .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons with their respective carbons, distinguishing positional isomers.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing crystal packing .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions may hydrolyze the ester group, while basic conditions could cleave the cyano bond .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C). For solution stability, heat samples to 60°C and track degradation products (e.g., benzoic acid derivatives) via LC-MS .

Q. How can computational modeling predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the compound’s HOMO-LUMO gaps and electrostatic potential surfaces. This predicts sites for electrophilic attack (e.g., cyano group for nucleophilic substitution).
  • MD Simulations : Simulate interactions with solvents (e.g., DMF, THF) to optimize reaction conditions. For example, solvation free energy calculations guide solvent selection for Suzuki-Miyaura coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Ensure consistent assay conditions (e.g., cell line, incubation time, solvent controls). For example, dimethyl sulfoxide (DMSO) concentrations >1% may artifactually inhibit enzyme activity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50} values). Discrepancies may arise from impurity profiles; quantify impurities (e.g., de-esterified byproducts) via LC-MS .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). The cyano group may act as a hydrogen-bond acceptor, competing with ATP binding .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization. The dimethylamino group enhances lipophilicity, improving membrane permeability .

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